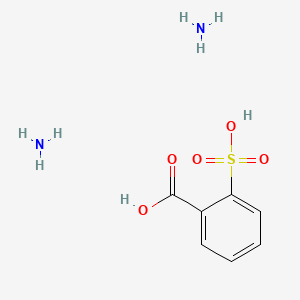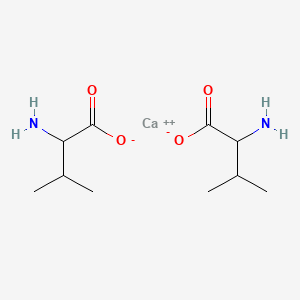
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is a chemical compound with the molecular formula C10H13NOS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a carbamothioic acid group attached to a 2-methylphenyl ring, with an S-ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester typically involves the reaction of 2-methylphenyl isothiocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
2-methylphenyl isothiocyanate+ethanol→Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, (2-methylphenyl)-, S-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (2-methylphenyl)-, S-methyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-propyl ester
- Carbamothioic acid, (2-methylphenyl)-, S-butyl ester
Uniqueness
Carbamothioic acid, (2-methylphenyl)-, S-ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the S-ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
56265-09-9 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-ethyl N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
GASUYEPBLTXVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


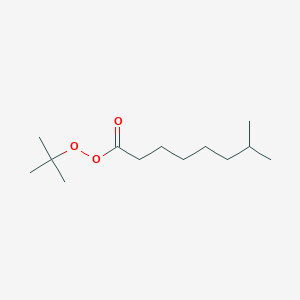

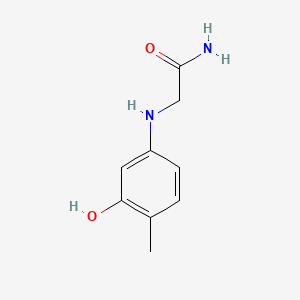
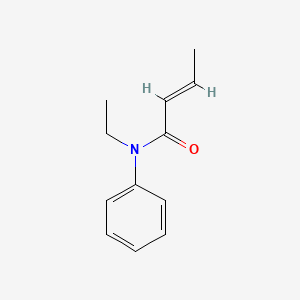
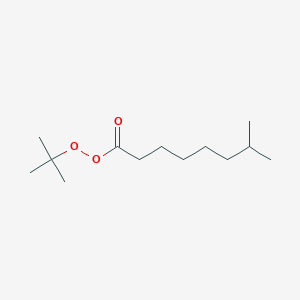
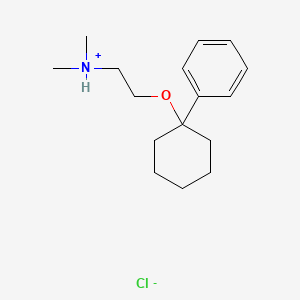
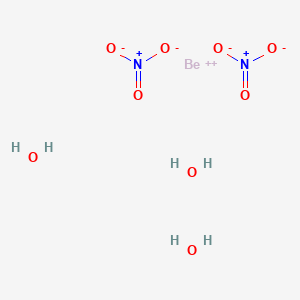
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)

![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

